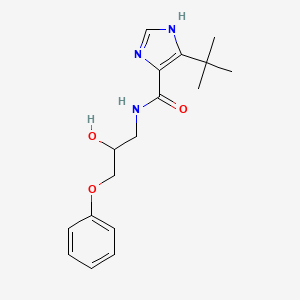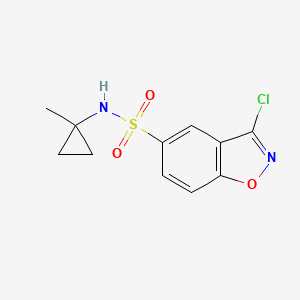![molecular formula C13H17NO5 B7436736 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436736.png)
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as HU-308, is a synthetic cannabinoid receptor agonist. It was first synthesized in 1995 by Pfizer as a potential treatment for pain and inflammation. Since then, HU-308 has been extensively studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide exerts its effects by binding to the cannabinoid receptor CB2, which is primarily expressed on immune cells and peripheral tissues. Activation of CB2 receptors by 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide leads to the inhibition of pro-inflammatory cytokine production, resulting in anti-inflammatory effects. 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide also has neuroprotective effects, which are thought to be mediated by the activation of CB2 receptors on glial cells in the brain.
Biochemical and Physiological Effects:
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases. In addition, 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several advantages for use in lab experiments. It is a highly selective CB2 receptor agonist, meaning that it has a specific target and is less likely to have off-target effects. 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is also stable and can be easily synthesized, making it a useful tool for studying the CB2 receptor. However, one limitation of using 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide in lab experiments is that it has poor solubility in water, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for research on 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide for these conditions. Another potential area of research is the use of 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide in pain management, particularly in chronic pain conditions. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and neuroprotective effects of 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide.
Méthodes De Synthèse
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is synthesized through a multistep process, starting with the reaction of 1,2-dihydroxybenzene with 3-chloropropanoic acid to form 3-(2,3-dihydroxyphenyl)propanoic acid. The acid is then converted to an ester using thionyl chloride and reacted with 3-bromobutan-1-ol to form the intermediate, 3-(2,3-dihydroxyphenyl)-3-hydroxybutyl propanoate. The final step involves the cyclization of the ester to form 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide.
Applications De Recherche Scientifique
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have potent anti-inflammatory and neuroprotective effects, making it a potential treatment for conditions such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has also been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models.
Propriétés
IUPAC Name |
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-8(15)4-5-14-13(17)12-7-18-10-3-2-9(16)6-11(10)19-12/h2-3,6,8,12,15-16H,4-5,7H2,1H3,(H,14,17)/t8-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYSOIMHRJEFIP-KBPLZSHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1COC2=C(O1)C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC(=O)C1COC2=C(O1)C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)
![Methyl 2-[4-[(3-chlorophenyl)methoxy]-2-methylanilino]-2-(4-fluorophenyl)acetate](/img/structure/B7436706.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine](/img/structure/B7436721.png)
![9-[4-(Trifluoromethylsulfinyl)phenyl]-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B7436723.png)
![[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7436741.png)
![1-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-[1-(2-methylpyrazol-3-yl)ethyl]urea](/img/structure/B7436746.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methylthieno[2,3-b]thiophen-3-yl)acetamide](/img/structure/B7436754.png)